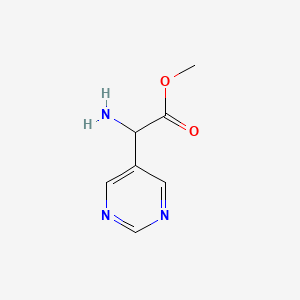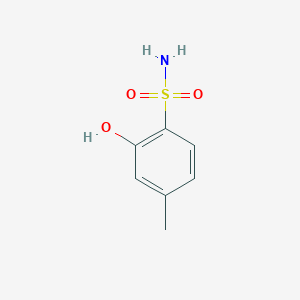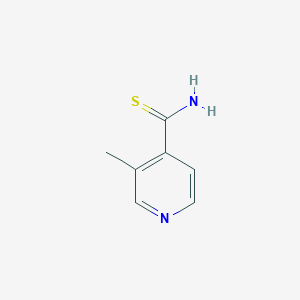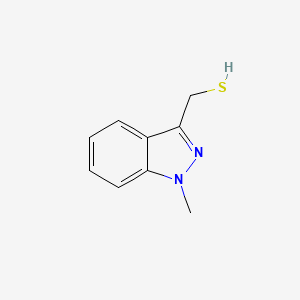
3-(2,2,3,3-Tetrafluoropropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,3,3-Tetrafluoropropyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its incorporation of fluorine atoms, which impart unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetrafluoropropyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis . Additionally, electrocatalytic intramolecular hydroamination of allylic sulfonamides has been employed to produce azetidines in good yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,3,3-Tetrafluoropropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .
Aplicaciones Científicas De Investigación
3-(2,2,3,3-Tetrafluoropropyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 3-(2,2,3,3-Tetrafluoropropyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The ring strain of the azetidine structure also contributes to its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable and less reactive compared to azetidines.
Uniqueness
3-(2,2,3,3-Tetrafluoropropyl)azetidine is unique due to its four-membered ring structure combined with the presence of fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9F4N |
|---|---|
Peso molecular |
171.14 g/mol |
Nombre IUPAC |
3-(2,2,3,3-tetrafluoropropyl)azetidine |
InChI |
InChI=1S/C6H9F4N/c7-5(8)6(9,10)1-4-2-11-3-4/h4-5,11H,1-3H2 |
Clave InChI |
ZELCQMWGFPELHB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)








![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)


![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)

